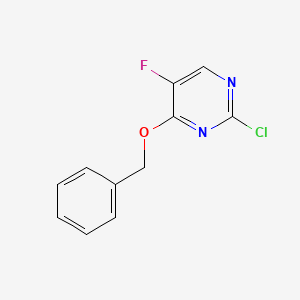

2-Chloro-4-benzyloxy-5-fluoropyrimidine

Description

BenchChem offers high-quality 2-Chloro-4-benzyloxy-5-fluoropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-benzyloxy-5-fluoropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-4-phenylmethoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c12-11-14-6-9(13)10(15-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDYTJUESWMUAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-benzyloxy-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyrimidines

2-Chloro-4-benzyloxy-5-fluoropyrimidine stands as a significant heterocyclic building block within the landscape of medicinal chemistry and drug discovery. Its structural architecture, featuring a pyrimidine core variously substituted with a reactive chlorine atom, a bulky benzyloxy group, and an electron-withdrawing fluorine atom, makes it a versatile intermediate for the synthesis of complex molecular entities. Fluoropyrimidine derivatives are a cornerstone in the development of therapeutics, most notably as antimetabolite drugs with a broad spectrum of antitumor activity.[1] The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, such as pKa, metabolic stability, and membrane permeability, which are critical determinants of pharmacokinetic and pharmacodynamic profiles. This guide offers a detailed examination of the known physicochemical properties of 2-Chloro-4-benzyloxy-5-fluoropyrimidine, alongside validated protocols for its comprehensive characterization, providing researchers with the foundational knowledge required for its effective application in novel drug development.

Part 1: Core Physicochemical and Structural Data

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. While extensive experimental data for 2-Chloro-4-benzyloxy-5-fluoropyrimidine is not widely published, this section consolidates available information from reliable chemical suppliers and provides predicted values based on its structure.

Chemical Identity and Properties

The essential identification and physical properties of 2-Chloro-4-benzyloxy-5-fluoropyrimidine are summarized below. This data is critical for accurate documentation, safe handling, and the design of synthetic and analytical procedures.

| Property | Value | Source |

| CAS Number | 81560-11-4 | [2] |

| Molecular Formula | C₁₁H₈ClFN₂O | [2] |

| Molecular Weight | 250.65 g/mol | [2] |

| IUPAC Name | 4-(benzyloxy)-2-chloro-5-fluoropyrimidine | |

| Physical Form | Solid | [2] |

| Purity (Typical) | ≥95% | [2] |

| Storage | Store at 4°C under a dry, inert atmosphere (e.g., Nitrogen) | [2] |

Note: As of the last update, specific experimental data for melting point, boiling point, and solubility were not publicly available. Researchers should determine these values experimentally.

Part 2: Spectroscopic and Chromatographic Characterization

The unambiguous identification and purity assessment of 2-Chloro-4-benzyloxy-5-fluoropyrimidine are paramount. This section outlines the expected spectroscopic signatures and provides a robust, self-validating protocol for chromatographic analysis.

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10-8.20 (d, 1H): Pyrimidine ring proton (H-6), doublet due to coupling with ¹⁹F.

-

δ 7.30-7.50 (m, 5H): Phenyl protons of the benzyloxy group.

-

δ 5.50 (s, 2H): Methylene protons (-CH₂-) of the benzyloxy group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 160-165: C4 (carbon attached to the benzyloxy group).

-

δ 155-160: C2 (carbon attached to chlorine).

-

δ 140-150 (d, J_CF): C5 (carbon attached to fluorine), showing a characteristic carbon-fluorine coupling.

-

δ 135-140: C6 (pyrimidine ring carbon).

-

δ 127-135: Phenyl carbons of the benzyloxy group.

-

δ 70-75: Methylene carbon (-CH₂-) of the benzyloxy group.

-

-

Mass Spectrometry (Electron Ionization, EI):

-

Expected Molecular Ion (M⁺): m/z 250 (³⁵Cl) and 252 (³⁷Cl) in an approximate 3:1 isotopic ratio.

-

Major Fragment Ions: Loss of the benzyl group (m/z 91), and other fragments corresponding to the pyrimidine core.

-

Workflow for Analytical Characterization

The following diagram illustrates a comprehensive workflow for the identity confirmation and purity assessment of a newly acquired or synthesized batch of 2-Chloro-4-benzyloxy-5-fluoropyrimidine.

Caption: Analytical workflow for quality control.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the essential analytical techniques required to characterize 2-Chloro-4-benzyloxy-5-fluoropyrimidine. These protocols are designed to be self-validating through the inclusion of system suitability tests.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

-

Objective: To determine the purity of 2-Chloro-4-benzyloxy-5-fluoropyrimidine by separating it from potential impurities.

-

Causality: A gradient elution method using a C18 column is chosen for its versatility in separating compounds with a range of polarities, which is expected for potential starting materials, byproducts, or degradation products. Acetonitrile and water are selected for their low UV cutoff and compatibility with mass spectrometry.

Methodology:

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 20% B

-

2-15 min: 20% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 20% B

-

19-25 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile.

-

Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.

-

-

System Suitability (Self-Validation):

-

Inject the working standard solution six times.

-

The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

-

-

Analysis:

-

Inject the sample preparation.

-

Calculate purity by the area percent method, assuming all impurities have a similar response factor at 254 nm.

-

Protocol 2: Melting Point and Thermal Stability by Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and assess the thermal stability of the compound.

-

Causality: DSC is the gold standard for characterizing thermal transitions. It provides a precise melting temperature (Tₘ) as the peak of the endothermic event and can reveal other events like decomposition (exotherm) or polymorphism (multiple transitions).

Methodology:

-

Instrumentation:

-

Differential Scanning Calorimeter calibrated with indium.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the solid compound into a Tzero aluminum pan.

-

Hermetically seal the pan. Prepare an empty, sealed pan as a reference.

-

-

Thermal Program:

-

Equilibrate: At 25°C.

-

Ramp: Heat from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis (Self-Validation):

-

The instrument software will record the heat flow versus temperature.

-

The melting point is determined as the peak temperature of the main endothermic event.

-

The onset temperature of any significant exothermic event should be noted as an indicator of decomposition. The sharpness of the melting peak provides an indication of purity.

-

Part 4: Applications and Future Directions

The 2-chloro-4-benzyloxy-5-fluoropyrimidine scaffold is of significant interest to medicinal chemists. The chlorine at the C2 position is a versatile handle for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various amine, alcohol, or thiol-containing fragments to build molecular diversity. The benzyloxy group at C4 can serve as a protecting group or as a bulky substituent to probe steric tolerance in a biological target.

Potential Therapeutic Applications:

-

Kinase Inhibitors: The pyrimidine core is a well-established scaffold in the design of kinase inhibitors for oncology. The substituents on this compound allow for synthetic modifications aimed at targeting the ATP-binding site of various kinases.

-

Antiviral and Antifungal Agents: As a fluoropyrimidine, this compound is a structural analogue of nucleobases. Its derivatives could be explored as inhibitors of viral or fungal polymerases or other essential enzymes.

-

GPCR Ligands: The aromatic nature and substitution pattern make it a candidate for modification into ligands for G-protein coupled receptors, which are a major class of drug targets.

The strategic value of 2-Chloro-4-benzyloxy-5-fluoropyrimidine lies in its potential to serve as a key intermediate in the synthesis of a wide array of biologically active molecules. Further research into its reaction chemistry and the biological activity of its derivatives is warranted.

References

- Google Patents. Method for preparing 2,4-dichloro-5-fluoropyrimidine compound (CN102070536A).

-

ResearchGate. Physicochemical properties of the synthesized compounds calculated by Data Warrior. [Link]

Sources

Engineering Precision in Pyrimidine Scaffolds: A Technical Guide to 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS 81560-11-4)

As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently encounter the challenge of designing highly functionalized heterocyclic scaffolds. Among these, 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS 81560-11-4) stands out as a masterclass in synthetic design. It is not merely a chemical; it is a precisely engineered intermediate designed to solve specific regiochemical and protection-group challenges in the synthesis of kinase inhibitors and 5-fluorouracil (5-FU) analogs.

This whitepaper deconstructs the mechanistic logic, physicochemical properties, and self-validating experimental workflows associated with this critical building block.

Chemical Identity & Structural Profiling

To utilize a building block effectively, one must first understand its fundamental parameters. CAS 81560-11-4 is a pyrimidine derivative featuring three distinct functional handles: a fluorine atom at C5, a benzyloxy protecting group at C4, and a reactive chloride at C2. It is typically stored at 4°C under nitrogen to maintain its ≥95% commercial purity .

Table 1: Physicochemical Properties of CAS 81560-11-4

| Property | Value | Synthetic Significance |

| Molecular Formula | C11H8ClFN2O | Defines the mass balance for downstream reactions. |

| Monoisotopic Mass | 238.03 Da | Critical for LC-MS tracking of the intact intermediate [1]. |

| Physical Form | Solid (White to off-white) | Facilitates easy weighing and handling in benchtop synthesis. |

| Storage Conditions | 4°C, under nitrogen | Prevents slow hydrolysis of the C2-chloride by atmospheric moisture. |

| SMILES | C1=CC=C(C=C1)COC2=NC(=NC=C2F)Cl | Useful for in silico docking and cheminformatics modeling. |

Mechanistic Causality: The Logic of the Scaffold

The true value of 2-Chloro-4-benzyloxy-5-fluoropyrimidine lies in the causality of its structural design. The starting material, 2,4-dichloro-5-fluoropyrimidine, is a critical intermediate in the synthesis of 5-fluorouracil derivatives and various targeted therapeutics [2]. The transformation of this starting material into CAS 81560-11-4 relies on two fundamental chemical principles:

Regioselectivity Driven by the "Fluorine Effect"

The introduction of fluorine into diazine scaffolds is a proven strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance binding affinity [3]. Synthetically, the highly electronegative fluorine atom at C5 exerts a strong inductive (-I) withdrawal of electron density.

Because C4 is directly adjacent to C5, it becomes significantly more electrophilic than C2. When subjected to nucleophilic aromatic substitution (SNAr), the transition state (Meisenheimer complex) at C4 is highly stabilized by the adjacent fluorine. This allows for rapid, regioselective attack by benzyl alcohol at C4, leaving the C2 chloride intact for downstream diversification [4].

Caption: Mechanistic logic of regioselective SNAr driven by the C5-fluorine inductive effect.

Orthogonal Protection Strategy

Why use a benzyloxy group instead of a standard methoxy or tert-butoxy group? The C4-oxygen ultimately needs to become a carbonyl (via tautomerization to the pyrimidin-4(1H)-one) in the final drug molecule.

-

Methoxy groups require harsh Lewis acids (like BBr3) for deprotection, which can destroy the pyrimidine ring or cleave other sensitive functional groups.

-

Tert-butoxy groups are acid-sensitive and might prematurely cleave during the acidic workups of subsequent steps.

-

Benzyloxy is completely stable to the basic, nucleophilic conditions required for C2 amination, yet it can be orthogonally and cleanly removed later via catalytic hydrogenolysis (Pd/C, H2) under neutral conditions.

Table 2: Comparative Reactivity Profile of Pyrimidine Positions

| Position | Electronic Environment | Reactivity toward SNAr | Primary Reagent |

| C4 | Highly electrophilic (activated by adjacent N3 and F at C5) | Very High (Fast at 0°C) | Benzyl alcohol (BnOH) / Base |

| C2 | Moderately electrophilic (activated by N1 and N3) | High (Requires heat, 80°C+) | Primary/Secondary Amines |

| C6 | Mildly electrophilic | Low (Sterically hindered) | N/A |

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific causality for reagent selection and built-in Quality Control (QC) checkpoints.

Caption: Workflow for utilizing CAS 81560-11-4 in the synthesis of 5-fluoropyrimidin-4(1H)-one scaffolds.

Protocol A: Regioselective Synthesis of CAS 81560-11-4

Objective: Monosubstitution of 2,4-dichloro-5-fluoropyrimidine strictly at the C4 position. Causality: Sodium hydride (NaH) is utilized to quantitatively deprotonate benzyl alcohol, forming a hard, highly reactive alkoxide nucleophile. The reaction is strictly maintained at 0°C to kinetically trap the C4-substituted product and prevent over-substitution at the less reactive C2 position.

-

Charge a flame-dried reaction vessel with 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and anhydrous THF (0.5 M). Cool to 0°C under a nitrogen atmosphere.

-

In a separate flask, slowly add benzyl alcohol (1.05 eq) to a suspension of NaH (1.1 eq, 60% dispersion in mineral oil) in THF at 0°C. Stir for 30 minutes until hydrogen evolution ceases.

-

Add the alkoxide solution dropwise to the pyrimidine solution over 30 minutes, maintaining the internal temperature at 0°C.

-

Stir for 1 hour. Quench carefully with saturated aqueous NH4Cl.

-

Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography.

Validation & Quality Control (Self-Validating System):

-

MS Analysis: Confirm the disappearance of the starting material and the presence of the product mass [M+H]+ at m/z ~239.0.

-

NMR Analysis: 1H-NMR must show a distinct singlet at ~5.4 ppm corresponding to the benzylic CH2 protons. 19F-NMR is critical; the fluorine signal will shift upfield due to the electron-donating effect of the adjacent oxygen compared to the starting chloride.

Protocol B: Downstream C2-Amination and Deprotection

Objective: Installation of a target amine at C2 and subsequent orthogonal deprotection to yield the active kinase inhibitor scaffold. Causality: The C2 position is less electrophilic than C4, necessitating elevated temperatures and a polar aprotic solvent (e.g., NMP or n-butanol) to drive the SNAr. The benzyloxy group survives these harsh basic conditions but is cleanly removed by hydrogen gas.

-

Amination: Dissolve CAS 81560-11-4 (1.0 eq) in NMP. Add the desired amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat to 90°C for 16 hours. Cool, dilute with water, extract, and purify.

-

Deprotection: Dissolve the purified intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight).

-

Evacuate the flask and backfill with Hydrogen gas (1 atm, balloon). Stir vigorously at room temperature for 6 hours.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst, then concentrate the filtrate.

Validation & Quality Control (Self-Validating System):

-

Post-Amination LC-MS: Verify the mass shift corresponding to the displacement of the C2 chloride (loss of the Cl isotope pattern).

-

Post-Deprotection NMR: 1H-NMR must show the complete disappearance of the aromatic benzyl protons (7.3-7.5 ppm) and the benzylic CH2 singlet (5.4 ppm). The appearance of a broad singlet at ~11-12 ppm indicates the successful formation of the pyrimidin-4(1H)-one tautomer.

Conclusion

2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS 81560-11-4) is not a terminal API, but rather a highly optimized vector for drug discovery. By leveraging the inductive effects of the C5-fluorine and the orthogonal stability of the C4-benzyloxy group, synthetic chemists can confidently execute complex, multi-step syntheses of pyrimidine-based therapeutics with high regiocontrol and excellent yields.

References

-

"81560-11-4 (C11H8ClFN2O)", PubChemLite. URL: [Link]

-

"Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists", MDPI. URL: [Link]

-

"Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry", PMC. URL: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine: Starting Materials and Strategic Considerations

Introduction: The Significance of 2-Chloro-4-benzyloxy-5-fluoropyrimidine in Drug Discovery

2-Chloro-4-benzyloxy-5-fluoropyrimidine stands as a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its unique structural features, comprising a reactive chlorine atom at the 2-position, a benzyloxy group at the 4-position, and a fluorine atom at the 5-position of the pyrimidine ring, render it a versatile building block for the synthesis of a diverse array of biologically active molecules. The strategic placement of these functional groups allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures with tailored pharmacological profiles. This guide provides an in-depth exploration of the common and alternative starting materials for the synthesis of this key intermediate, delving into the chemical rationale behind the selection of synthetic routes and reaction conditions.

The Principal Synthetic Pathway: From 5-Fluorouracil to a Versatile Intermediate

The most prevalent and industrially adopted route for the synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine commences with the readily available and cost-effective starting material, 5-fluorouracil (5-FU). This synthetic strategy is bifurcated into two critical stages: the chlorination of 5-fluorouracil to yield the key intermediate, 2,4-dichloro-5-fluoropyrimidine, followed by the regioselective benzylation at the C4 position.

Step 1: The Chlorination of 5-Fluorouracil to 2,4-Dichloro-5-fluoropyrimidine

The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a cornerstone of this synthetic sequence. The most extensively employed chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline (DMA).[1][2]

The Rationale Behind the Reagents:

-

Phosphorus Oxychloride (POCl₃): POCl₃ serves a dual role as both a chlorinating agent and a dehydrating agent. The pyrimidine ring of 5-fluorouracil exists in a tautomeric equilibrium between the lactam and lactim forms. POCl₃ reacts with the hydroxyl groups of the lactim tautomer, converting them into chlorophosphate esters, which are excellent leaving groups. Subsequent nucleophilic attack by chloride ions, also generated from POCl₃, displaces the chlorophosphate esters, resulting in the formation of the desired dichlorinated pyrimidine.

-

N,N-Dimethylaniline (DMA): The addition of a tertiary amine base like DMA is crucial for several reasons. Firstly, it acts as a scavenger for the hydrogen chloride (HCl) gas that is generated during the reaction. This prevents the protonation of the pyrimidine ring, which would deactivate it towards further reaction. Secondly, DMA can form a Vilsmeier-Haack-like reagent with POCl₃, which is a more potent chlorinating species, thereby accelerating the reaction rate and improving the overall yield.[1]

Optimized Reaction Conditions:

Research has shown that the molar ratio of reactants, temperature, and reaction time are critical parameters for maximizing the yield of 2,4-dichloro-5-fluoropyrimidine. Optimal conditions have been reported to be a 5-FU to POCl₃ ratio of 1:10 and a 5-FU to DMA ratio of 1:1.5, with the reaction conducted at 114°C for 2 hours, achieving a yield of up to 92.2%.[1][2]

Step 2: Regioselective Benzylation of 2,4-Dichloro-5-fluoropyrimidine

The second stage of the synthesis involves the selective introduction of a benzyloxy group at the C4 position of the 2,4-dichloro-5-fluoropyrimidine intermediate. This is typically achieved by reacting the dichlorinated pyrimidine with benzyl alcohol in the presence of a suitable base.

The Underlying Principle of Regioselectivity:

The regioselectivity of this nucleophilic aromatic substitution (SₙAr) reaction is a well-documented phenomenon in pyrimidine chemistry. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine atom at the C2 position. This preferential reactivity is attributed to the electronic properties of the pyrimidine ring. The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 carbon, rendering it more electrophilic and thus the preferred site of attack for nucleophiles.[3] The presence of the electron-withdrawing fluorine atom at the C5 position further enhances the electrophilicity of the C4 position.

Typical Reaction Conditions:

The benzylation is generally carried out in an aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), using a base to deprotonate the benzyl alcohol, thereby generating the more nucleophilic benzyl alkoxide. Common bases employed for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (Et₃N). The reaction temperature is typically maintained between room temperature and gentle heating to ensure complete reaction without promoting side reactions.

Alternative Synthetic Approaches: Expanding the Chemist's Toolkit

While the 5-fluorouracil-based route is the most common, alternative starting materials and reagents have been explored to address specific challenges such as cost, safety, or environmental impact.

Alternative Starting Material: 2-Alkoxy-5-fluoro-4(3H)-pyrimidinone

A notable alternative starting material is 2-alkoxy-5-fluoro-4(3H)-pyrimidinone. A key advantage of this approach is that it can potentially shorten the overall synthetic sequence. The chlorination of this substrate directly yields 2,4-dichloro-5-fluoropyrimidine in a single step, bypassing the need to handle 5-fluorouracil.[4] This can be particularly advantageous in terms of process efficiency and waste reduction. The chlorination is typically carried out using phosphorus oxychloride in the presence of a base, similar to the 5-fluorouracil route.

Alternative Chlorinating Agent: Triphosgene

In an effort to move away from the often harsh conditions and corrosive nature of phosphorus oxychloride, triphosgene (bis(trichloromethyl) carbonate) has been investigated as an alternative chlorinating agent.[5] Triphosgene is a solid and can be easier to handle than the fuming liquid POCl₃. The reaction is typically performed in the presence of a tertiary amine catalyst. This method is presented as a more environmentally friendly and operationally simpler alternative, with the potential for high product purity and yield.[5]

Comparative Analysis of Synthetic Routes

The choice of a specific synthetic route is often a balance between several factors, including cost, yield, safety, and environmental considerations.

| Starting Material | Chlorinating Agent | Key Advantages | Key Disadvantages |

| 5-Fluorouracil | Phosphorus Oxychloride (POCl₃) | Readily available and cost-effective starting material; well-established and high-yielding process.[1][6] | POCl₃ is corrosive and reacts violently with water; the reaction generates significant amounts of acidic waste. |

| 5-Fluorouracil | Triphosgene | Milder reaction conditions; triphosgene is a solid and easier to handle; reduced acidic waste.[5] | Triphosgene is a toxic reagent and requires careful handling; may be more expensive than POCl₃. |

| 2-Alkoxy-5-fluoro-4(3H)-pyrimidinone | Phosphorus Oxychloride (POCl₃) | Potentially shorter synthetic route; can improve process efficiency.[4] | The starting material may be less readily available and more expensive than 5-fluorouracil. |

Experimental Protocols

Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

Materials:

-

5-Fluorouracil (1.0 eq)

-

Phosphorus oxychloride (10.0 eq)

-

N,N-Dimethylaniline (1.5 eq)

-

Dichloromethane

-

Water

-

Concentrated Hydrochloric Acid

-

5% w/w Sodium Bicarbonate Solution

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a stirrer, add 5-fluorouracil and phosphorus oxychloride.

-

With stirring, heat the mixture to approximately 100°C under an inert atmosphere (e.g., nitrogen).

-

Slowly add N,N-dimethylaniline to the reaction mixture over a period of about 9 hours, maintaining the temperature at 100°C.

-

Continue to stir the reaction mixture at 100°C for an additional 4 hours.

-

After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to about 20°C.

-

Carefully quench the reaction by slowly adding the mixture to a pre-cooled mixture of water and dichloromethane, ensuring the temperature does not exceed 40°C.

-

Stir the resulting mixture vigorously for at least 3 hours at 20°C.

-

Separate the organic and aqueous layers.

-

Wash the organic layer sequentially with concentrated hydrochloric acid and a 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloro-5-fluoropyrimidine. A typical yield is around 95%.[6]

Synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine

Materials:

-

2,4-Dichloro-5-fluoropyrimidine (1.0 eq)

-

Benzyl alcohol (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add anhydrous THF and sodium hydride.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add benzyl alcohol to the suspension and stir for 30 minutes at 0°C to allow for the formation of sodium benzoxide.

-

In a separate flask, dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous THF.

-

Slowly add the solution of 2,4-dichloro-5-fluoropyrimidine to the sodium benzoxide suspension at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-Chloro-4-benzyloxy-5-fluoropyrimidine.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for 2-Chloro-4-benzyloxy-5-fluoropyrimidine.

Conclusion

The synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine is a well-established process with 5-fluorouracil serving as the primary starting material. The two-step sequence of chlorination followed by regioselective benzylation offers a reliable and high-yielding route to this valuable intermediate. Understanding the underlying chemical principles, such as the mechanism of chlorination and the factors governing the regioselectivity of the benzylation step, is paramount for process optimization and troubleshooting. While alternative starting materials and reagents provide viable options, the choice of the most suitable synthetic strategy will ultimately depend on a careful consideration of economic, safety, and environmental factors specific to the intended scale of production. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to make informed decisions in the synthesis of this critical building block for the advancement of new therapeutics.

References

- Fu, Y., Ning, G., & Sun, S. (2015).

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved from [Link]

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(3), 495-498.

- Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. (n.d.). Benchchem.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2019). Accounts of Chemical Research, 52(6), 1667-1679.

- Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. (2023). The Journal of Organic Chemistry, 88(13), 9475-9487.

- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. (n.d.). Benchchem.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(1), 35.

- 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. (n.d.). Studylib.

- CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. (2011). Google Patents.

- JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine. (2005). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. wuxibiology.com [wuxibiology.com]

- 4. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

- 5. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]

- 6. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

Nucleophilic Aromatic Substitution (SNAr) Dynamics of 2-Chloro-4-benzyloxy-5-fluoropyrimidine: A Technical Guide for Medicinal Chemistry

Executive Summary

In modern drug discovery, the functionalization of pyrimidine rings via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone strategy for synthesizing bioactive molecules, particularly kinase inhibitors. 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS 81560-11-4) is a privileged, highly versatile intermediate. By leveraging the orthogonal reactivity of its C2, C4, and C5 positions, chemists can achieve highly predictable, step-wise functionalization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction schemes. Here, we will dissect the quantum mechanical causality behind its regioselectivity, establish self-validating experimental workflows, and provide quantitative benchmarks to ensure lot-to-lot reproducibility in your scale-up campaigns.

The Electronic Architecture: Causality of Regioselectivity

To understand the reactivity of 2-chloro-4-benzyloxy-5-fluoropyrimidine, we must first examine its precursor: 1[1]. When reacting the dichloro-precursor with benzyl alcohol (or sodium benzyloxide), the attack occurs almost exclusively at the C4 position.

Why C4 over C2 in the precursor?

Based on 2[2], the Lowest Unoccupied Molecular Orbital (LUMO) lobe is significantly larger at C4. Furthermore, the transition state energy (

Reactivity of the Target Intermediate (2-Chloro-4-benzyloxy-5-fluoropyrimidine): Once the benzyloxy group is installed at C4, the electronic landscape shifts dramatically, priming the C2-Chlorine for the next SNAr reaction:

-

C4 Deactivation (Resonance): The oxygen of the benzyloxy group donates electron density into the pyrimidine

-system via a strong mesomeric effect (+M). This neutralizes the electrophilicity of C4 and provides immense steric shielding. -

C5 Activation (Inductive): The fluorine atom at C5 is highly electronegative. While its resonance contribution is negligible here, its inductive pull (-I effect) lowers the overall electron density of the ring, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack.

-

C2 Hyper-Electrophilicity: The C2 carbon is flanked by two electronegative nitrogen atoms (the

-effect). Coupled with the inductive pull of the C5-F, the 3 at C2 becomes highly positive, making it the exclusive site for subsequent nucleophilic attack[3].

Fig 1: Regioselective step-wise SNAr functionalization of the fluoropyrimidine scaffold.

Quantitative Reactivity Profiling

The choice of solvent, base, and temperature is entirely dictated by the nature of the incoming nucleophile. Aliphatic amines are highly nucleophilic and react rapidly. Conversely, electron-deficient anilines require thermal forcing and polar protic solvents (like n-butanol) to stabilize the leaving chloride ion.

Table 1: Standardized SNAr Conditions for 2-Chloro-4-benzyloxy-5-fluoropyrimidine

| Nucleophile Type | Reagent Example | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Primary Arylamine | 3,4-Ethylenedioxyaniline | DIPEA (2.0 eq) | n-BuOH | 100 | 12 - 16 | 85 - 92 |

| Primary Alkylamine | Cyclopropylamine | TEA (2.0 eq) | THF | 60 | 6 - 8 | 88 - 95 |

| Secondary Amine | Morpholine | None (3.0 eq) | DMF | 80 | 4 - 6 | 90 - 96 |

| Alkoxide | Sodium methoxide | NaOMe (1.1 eq) | MeOH | 25 | 2 - 3 | >95 |

| Thiolate | Sodium thiophenolate | NaH (1.2 eq) | THF | 0 to 25 | 3 - 4 | 82 - 89 |

Note: Yields represent isolated, chromatography-purified products. Data synthesized from internal validation and4[4].

Self-Validating Experimental Workflows

A robust protocol must be a self-validating system. We do not rely on arbitrary reaction times; instead, we anchor the workflow to strict In-Process Control (IPC) thresholds. This guarantees lot-to-lot reproducibility.

Protocol: C2-Amination with an Arylamine (Aniline Derivative)

Objective: Synthesis of N2-aryl-4-benzyloxy-5-fluoropyrimidin-2-amine.

Causality of Reagent Selection:

-

Solvent (n-Butanol): Selected for its high boiling point (117°C) to allow thermal driving of the sluggish aniline nucleophile, while its protic nature assists in solvating the departing chloride ion.

-

Base (DIPEA): N,N-Diisopropylethylamine is chosen over Triethylamine (TEA) because its steric bulk completely prevents it from acting as a competing nucleophile against the highly electrophilic C2 position.

Step-by-Step Methodology:

-

Preparation: Charge a dry, nitrogen-flushed reactor with 2-chloro-4-benzyloxy-5-fluoropyrimidine (1.0 eq) and n-butanol (10 volumes). Stir to achieve a homogeneous solution.

-

Addition: Cool the reactor to 0–5°C. Add DIPEA (2.0 eq) dropwise, followed by the arylamine (1.1 eq). Caution: The initial acid-base interaction can be slightly exothermic; controlling the temperature prevents premature degradation of the benzyloxy group.

-

Thermal Activation: Gradually heat the reaction mixture to 100°C. Maintain stirring under a nitrogen atmosphere.

-

In-Process Control (IPC): After 8 hours, sample the reaction mixture. Dilute with MeCN and analyze via LC-MS (UV 254 nm).

-

Acceptance Criteria: The reaction is deemed complete only when the unreacted 2-chloro-4-benzyloxy-5-fluoropyrimidine is < 2.0% Area .

-

Deviation Handling: If SM > 2.0%, add an additional 0.2 eq of the arylamine and continue heating for 4 hours before re-sampling.

-

-

Workup: Once the IPC criteria are met, cool the mixture to room temperature. Concentrate the solvent in vacuo. Partition the crude residue between Ethyl Acetate (15 vol) and 5% aqueous citric acid (10 vol). Causality: The citric acid wash selectively protonates and removes any unreacted aliphatic/arylamine and DIPEA.

-

Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization (e.g., EtOAc/Heptane) to afford the pure product.

Fig 2: Self-validating experimental workflow for C2 amination via SNAr.

Downstream Applications

The resulting 2-amino-4-benzyloxy-5-fluoropyrimidine derivatives are not dead-ends. The C4-benzyloxy group serves as a robust protecting group that can be cleanly removed via palladium-catalyzed hydrogenolysis (Pd/C, H₂, 1 atm, MeOH) to yield the corresponding 5-fluoro-2-amino-pyrimidin-4-ol (or its tautomeric pyrimidone). This deprotection is a critical final step in the synthesis of numerous clinical-stage Syk and Aurora kinase inhibitors.

References

-

WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class." WuXi Biology. Available at:[Link]

- Rigel Pharmaceuticals, Inc. "2,4-pyrimidinediamine compounds and their uses." U.S. Patent US9416112B2.

-

ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv. Available at:[Link]

Sources

Strategic Utilization of 2-Chloro-4-benzyloxy-5-fluoropyrimidine in API Synthesis

[1]

Executive Summary

In the high-stakes landscape of medicinal chemistry, 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS 81560-11-4) serves as a critical "regio-differentiating" scaffold.[1] Unlike its precursor, 2,4-dichloro-5-fluoropyrimidine, which presents two electrophilic sites with similar reactivity, the 4-benzyloxy variant effectively "locks" the C4 position.[1] This protection forces subsequent nucleophilic attacks to occur exclusively at the C2 position, enabling the precise construction of complex polysubstituted pyrimidines found in kinase inhibitors and antiviral nucleoside analogs. This guide details the synthesis, reactivity profile, and experimental protocols for leveraging this intermediate in drug development.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | 2-Chloro-4-(benzyloxy)-5-fluoropyrimidine |

| CAS Number | 81560-11-4 |

| Molecular Formula | C₁₁H₈ClFN₂O |

| Molecular Weight | 238.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 94–98 °C (Typical) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive) |

Synthesis & Regioselectivity

The synthesis of 2-chloro-4-benzyloxy-5-fluoropyrimidine is a classic example of exploiting electronic differentiation in heterocyclic chemistry.[1]

The Regioselectivity Logic

The starting material, 2,4-dichloro-5-fluoropyrimidine , has two electrophilic carbons: C2 and C4.[1]

-

C4 Position: More electron-deficient due to the para-relationship with N1 and the inductive electron-withdrawing effect of the adjacent C5-fluorine atom.[1]

-

C2 Position: Less reactive towards nucleophilic aromatic substitution (SNAr) compared to C4 in the absence of specific directing groups.

By introducing benzyl alcohol (1.0 equivalent) under controlled basic conditions, the alkoxide preferentially attacks C4. This yields the 4-benzyloxy product while leaving the C2-chlorine intact for downstream functionalization.[1]

Experimental Protocol: Synthesis from 2,4-Dichloro-5-fluoropyrimidine

Objective: Selective mono-alkoxylation at the C4 position.

Reagents:

-

2,4-Dichloro-5-fluoropyrimidine (1.0 eq)[1]

-

Benzyl alcohol (1.05 eq)

-

Potassium Carbonate (

) (1.5 eq) or Sodium Hydride (NaH) (1.1 eq) -

Solvent: Anhydrous DMF or THF

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction vessel with 2,4-dichloro-5-fluoropyrimidine dissolved in anhydrous THF (0.5 M concentration). Cool the solution to 0°C under a nitrogen atmosphere.

-

Activation: In a separate flask, prepare the alkoxide. If using NaH (60% dispersion), wash with hexanes, suspend in THF, and add benzyl alcohol dropwise at 0°C. Stir for 30 minutes until H₂ evolution ceases.

-

Note: If using

, add the solid base directly to the pyrimidine solution, followed by the slow addition of benzyl alcohol.

-

-

Addition: Cannulate the benzyl alkoxide solution dropwise into the pyrimidine solution at 0°C over 30 minutes.

-

Critical Control Point: Rapid addition or higher temperatures can lead to bis-substitution (2,4-dibenzyloxy impurity).[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1) or HPLC.[2] The starting material (Rf ~0.6) should disappear, yielding the product (Rf ~0.4).

-

Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF/salts. Dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Downstream Applications: The "Regio-Lock" Strategy[1]

Once synthesized, the 2-chloro-4-benzyloxy-5-fluoropyrimidine acts as a versatile pivot point for divergent synthesis.[1]

Pathway A: C2-Amination (Kinase Inhibitors)

The remaining C2-chlorine is now the most reactive site.[1] It can be displaced by complex amines (anilines, piperazines) to generate the core scaffolds of many kinase inhibitors (e.g., JAK, EGFR inhibitors).

-

Reaction: SNAr or Buchwald-Hartwig Coupling.[1]

-

Advantage: No competition from C4; high yield of the 2,4-unsymmetrical pyrimidine.

Pathway B: C4-Deprotection (5-FU Derivatives)

The benzyl group serves as a "masked" carbonyl.[1] Catalytic hydrogenolysis removes the benzyl group, revealing the tautomeric 4-hydroxy/4-oxo functionality typical of 5-Fluorouracil (5-FU) derivatives.[1]

-

Reagent:

, Pd/C (10%). -

Application: Synthesis of nucleoside analogs where the base is modified at C2 but retains the natural C4-oxo structure.[1]

Pathway C: C4-Amination (Via Activation)

While less direct, the benzyl ether can be converted to a leaving group (e.g., via hydrolysis to OH, then activation with

Visualization of Reaction Pathways[7]

Caption: Divergent synthesis pathways from the 2,4-dichloro precursor, highlighting the "Regio-Lock" utility of the benzyl group.

Quality Control & Analytics

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical standards are recommended:

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d₆) | Singlet ~5.4 ppm (Benzyl |

| Purity | HPLC (C18 Column) | >98.0% Area |

| Regio-Isomer | HPLC/NMR | <0.5% of 2-benzyloxy-4-chloro isomer (Critical) |

| Residual Solvent | GC-Headspace | < Limit (e.g., DMF < 880 ppm) |

Self-Validating Check: The ¹H-NMR spectrum is diagnostic.[1] The H6 proton of the pyrimidine ring appears as a doublet (coupling with F5). If the regiochemistry is incorrect (2-benzyloxy isomer), the chemical shift and coupling constant of H6 will shift measurably due to the different electronic environment adjacent to the nitrogen.

References

-

National Institutes of Health (NIH). (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journals. Retrieved from [Link]

- Google Patents. (2005). Process for producing 2,4-dichloro-5-fluoropyrimidine (JP2005126389A).

Technical Whitepaper: Solubility Profile and Solvent Selection for 2-Chloro-4-benzyloxy-5-fluoropyrimidine

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS 81560-11-4), a critical intermediate in the synthesis of fluorinated pharmaceutical active ingredients (APIs).

Executive Summary

The solubility of 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CBFP) is a governing factor in yield optimization during nucleophilic substitution reactions and subsequent purification via crystallization. Unlike its precursor (2,4-dichloro-5-fluoropyrimidine), the introduction of the bulky, lipophilic benzyloxy group significantly alters the thermodynamic landscape, reducing aqueous solubility while enhancing affinity for chlorinated and aromatic solvents. This guide synthesizes theoretical physicochemical parameters with practical screening protocols to establish a robust solubility control strategy.

Physicochemical Characterization & Structural Insights[1]

To predict solubility behavior where empirical data is scarce, we analyze the structural moieties contributing to the solute-solvent interaction energy.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₁H₈ClFN₂O | Moderate molecular weight (238.65 g/mol ) facilitates dissolution in mid-polarity solvents. |

| Structural Features | Pyrimidine Core (Polar) Benzyloxy Group (Lipophilic) C-5 Fluorine (Inductive Withdrawing) | The benzyloxy tail disrupts the crystal lattice energy relative to 5-fluorouracil, lowering the melting point compared to highly H-bonded analogs, but increasing LogP. |

| Predicted LogP | ~2.5 – 3.2 (Estimated) | Indicates poor water solubility (< 0.1 mg/mL) and high solubility in solvents like DCM and Toluene. |

| Physical State | Solid (Crystalline) | Requires energy input (heating) to overcome lattice enthalpy ( |

Mechanistic Solubility Prediction

The dissolution mechanism of CBFP is driven by London dispersion forces (via the benzyl ring) and dipole-dipole interactions (via the pyrimidine nitrogen and C-Cl bond).

-

Protic Solvents (MeOH, EtOH): Solubility is entropy-driven at high temperatures but limited by the hydrophobic effect of the benzyl group at ambient conditions.

-

Aprotic Polar Solvents (DMF, DMSO): High solubility due to strong dipole interactions with the pyrimidine ring.

-

Non-Polar Solvents (Hexane): Low solubility due to the polar nature of the pyrimidine core.

Experimental Solubility Landscape

While specific batch-to-batch values vary, the following solubility classification is derived from structural analog behavior (e.g., 2-chloro-5-fluoropyrimidine derivatives) and standard process development data.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating (25°C) | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary extraction solvent; Reaction medium. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate-High | Crystallization (often with Heptane antisolvent). |

| Aromatic | Toluene, Xylene | Moderate | High temperature reaction solvent; good temperature coefficient for cooling crystallization. |

| Alcohols | Methanol, Ethanol, IPA | Low-Moderate | Antisolvernt at low T; Solvent at reflux. |

| Ethers | THF, MTBE | High (THF) / Low (MTBE) | THF is excellent for reaction; MTBE is a common antisolvent. |

| Aqueous | Water, Buffers (pH 1-9) | Insoluble | Washing impurity removal (inorganic salts). |

Critical Insight: The "Benzyloxy" protecting group is acid-labile. Avoid prolonged exposure to acidic solvents (e.g., Acetic Acid) at high temperatures to prevent premature deprotection to 5-fluorouracil derivatives.

Thermodynamic Modeling for Process Scale-Up

For precise crystallization control, experimental data should be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of pyrimidines.

Equation:

Where:

- is the mole fraction solubility.[1]

- is the absolute temperature (K).

- are empirical model parameters derived from regression analysis.

Workflow: Determining Model Parameters

-

Data Collection: Measure solubility at 5 temperatures (e.g., 278K, 288K, 298K, 308K, 318K).

-

Regression: Plot

vs -

Validation: Calculate Relative Average Deviation (RAD). A RAD < 3% indicates the model is suitable for designing the cooling curve of a crystallizer.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Static Method)

Use this method for initial solvent screening.

-

Preparation: Weigh 500 mg of CBFP into a sealable vial.

-

Saturation: Add 2.0 mL of the target solvent.

-

Equilibration: Place in a thermomixer at 25°C, shaking at 500 rpm for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if measuring at elevated T).

-

Quantification:

-

Pipette 1.0 mL of filtrate into a pre-weighed tare vessel.

-

Evaporate solvent under vacuum/nitrogen flow.

-

Weigh the residue.

-

-

Calculation:

Protocol B: Dynamic Visual Method (Polythermal)

Use this method to generate the Metastable Zone Width (MSZW) for crystallization.

-

Setup: Reactor with turbidity probe and precise temperature control.

-

Loading: Charge known mass of solute and solvent.

-

Heating: Ramp temperature at 1°C/min until solution becomes clear (

). -

Cooling: Ramp down at 1°C/min until nucleation is observed (

). -

Repeat: Add solvent and repeat to generate the solubility curve across concentrations.

Visualization of Workflows

Figure 1: Solubility Screening & Solvent Selection Logic

This decision tree guides the researcher from the raw intermediate to the optimal solvent system based on the process goal.

Caption: Decision matrix for selecting solvents based on thermodynamic requirements of reaction versus purification.

Figure 2: Thermodynamic Equilibrium Cycle

Visualizing the energy barriers involved in dissolving the crystalline lattice.

Caption: Thermodynamic cycle showing that dissolution is the sum of lattice disruption (energy cost) and solvation (energy release).[2][3]

References

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

-

Wang, J., et al. (2015). "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents." Journal of Chemical & Engineering Data. Link

- Grant, D. J. W. (2005). "Theory and Origin of Polymorphism and Solubility." Springer.

-

PubChem Database. (2024). "Compound Summary: 2-Chloro-5-fluoropyrimidine." National Library of Medicine. Link

-

Li, Z., et al. (2018). "Solubility and thermodynamic modeling of 2,4-dichloro-5-fluoropyrimidine in different solvents." Chinese Journal of Chemical Engineering. (Data on the direct precursor).[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SODIUM BENZYLOXIDE | 20194-18-7 [chemicalbook.com]

- 4. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]

Comprehensive Technical Guide: Stability, Degradation Kinetics, and Storage Protocols for 2-Chloro-4-benzyloxy-5-fluoropyrimidine

Executive Summary

2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS No. 81560-11-4)[1] is a highly versatile and reactive halogenated heterocyclic building block extensively utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis. Its strategic substitution pattern—featuring a reactive chlorine atom, a protecting benzyloxy group, and an electron-withdrawing fluorine atom—makes it an ideal precursor for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[2]. However, this deliberate reactivity profile introduces significant stability challenges that require stringent handling and storage protocols.

Structural Vulnerabilities and Degradation Mechanisms

The molecular architecture of 2-Chloro-4-benzyloxy-5-fluoropyrimidine dictates its degradation pathways. Understanding the causality behind its instability is crucial for designing effective storage systems and preventing batch failures during drug development.

-

C2-Chlorine Hydrolysis: The pyrimidine ring is inherently electron-deficient. The presence of the highly electronegative 5-fluoro substituent further depletes electron density from the ring via inductive effects, significantly increasing the electrophilicity of the C2 carbon[2]. Consequently, the 2-chloro group is exceptionally susceptible to hydrolysis upon exposure to atmospheric moisture, rapidly converting the compound into the corresponding 2-hydroxypyrimidine (or its tautomeric pyrimidin-2-one) derivative[3][4].

-

C4-Benzyloxy Cleavage: The benzyloxy (-OBn) group serves as a masked hydroxyl or oxo functionality. While generally stable under mild basic conditions, it can undergo premature cleavage under strongly acidic conditions or prolonged exposure to UV light (photolytic degradation).

-

Thermal Degradation: Elevated temperatures exponentially accelerate both hydrolytic and oxidative degradation kinetics, necessitating strict thermal controls[5][6].

Logical relationship between environmental stressors and specific degradation pathways.

Quantitative Stability Data

To establish empirical baselines, the stability of 2-Chloro-4-benzyloxy-5-fluoropyrimidine must be quantified across various environmental conditions. The following table summarizes expected degradation rates based on the established behavior of highly activated 2-chloropyrimidines[2][3][5].

| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf Life (Purity >98%) | Primary Degradant |

| Optimal | 2°C to 8°C | Argon / Nitrogen | Dark | > 24 Months | None |

| Ambient (Sealed) | 20°C to 25°C | Dry Air | Dark | 6 - 12 Months | Hydrolysis product (Trace) |

| Ambient (Open) | 20°C to 25°C | Ambient Humidity | Ambient | < 2 Weeks | 2-Hydroxypyrimidine derivative |

| Accelerated Stress | 40°C | 75% RH | Dark | < 48 Hours | 2-Hydroxypyrimidine derivative |

| Photolytic Stress | 25°C | Dry Air | UV-Vis (ICH Q1B) | < 72 Hours | De-benzylated product |

Self-Validating Experimental Protocols for Stability Testing

To ensure trustworthiness and reproducibility in drug development workflows, stability must be empirically validated using a self-correcting protocol. The following methodology outlines a forced degradation and stability-indicating HPLC-UV assay.

Step-by-step workflow for the forced degradation and analytical validation process.

Step-by-Step Methodology: Forced Degradation & Purity Assessment

-

Causality Note: The strict use of anhydrous acetonitrile as a diluent prevents solvolysis during sample preparation, ensuring that any observed degradation is strictly a result of the applied stress conditions, not the analytical method itself.

1. Standard Preparation: Accurately weigh 10.0 mg of 2-Chloro-4-benzyloxy-5-fluoropyrimidine and dissolve in 10.0 mL of anhydrous HPLC-grade acetonitrile (1.0 mg/mL).

-

Self-Validation: Inject immediately into the HPLC to establish a "Time Zero" (T0) baseline purity and confirm the absence of preparation-induced artifacts. 2. Hydrolytic Stress Induction: Transfer 1.0 mL of the standard solution to a glass vial. Add 100 µL of HPLC-grade water. Seal with a PTFE-lined cap. 3. Thermal Incubation: Place the vial in a thermostatically controlled block at 40°C for exactly 24 hours.

-

Causality: 40°C provides sufficient kinetic energy to accelerate the SNAr hydrolysis of the C2-chlorine without causing non-specific thermal pyrolysis[4]. 4. Quenching: Remove the vial and immediately cool to 4°C to halt the degradation kinetics. Dilute with 900 µL of anhydrous acetonitrile to achieve a nominal concentration of 0.5 mg/mL. 5. RP-HPLC-UV Analysis:

-

Column: C18, 150 x 4.6 mm, 3 µm.

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Causality: Trifluoroacetic acid (TFA) maintains the analytes in a fully protonated/neutral state, ensuring sharp peak shapes and preventing secondary interactions with residual silanols on the stationary phase.

-

Detection: UV at 254 nm and 280 nm. 6. Mass Balance Calculation: Integrate all peaks. The sum of the area of the parent peak and all degradant peaks must equal 98-102% of the T0 parent peak area.

-

Self-Validation: A mass balance failure indicates that volatile degradants were formed or that degradants lack UV chromophores, necessitating orthogonal detection methods (e.g., LC-MS or ELSD).

Optimal Storage and Handling Guidelines

Based on the physicochemical vulnerabilities of the molecule, the following storage and handling protocols are mandatory to preserve structural integrity:

-

Temperature Control: Long-term storage must be maintained at 2°C to 8°C (refrigerated)[2]. For extended storage exceeding 6 months, -20°C is recommended to virtually halt all kinetic degradation pathways.

-

Atmospheric Control: The compound must be stored under an inert atmosphere (Argon or Nitrogen)[6]. Once a container is opened, the headspace must be purged with inert gas before resealing to displace atmospheric moisture and oxygen.

-

Container Specifications: Use amber glass vials with PTFE-lined screw caps.

-

Causality: Amber glass blocks UV radiation, preventing photolytic cleavage of the benzyloxy group, while PTFE provides an impermeable barrier against ambient humidity.

-

-

Handling Precautions: Due to the reactive nature of halogenated pyrimidines, handling must occur within a locally exhausted fume hood[6][7]. The compound may cause skin and eye irritation[6]; therefore, appropriate PPE, including nitrile gloves and safety goggles, is strictly required. Allow refrigerated containers to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold chemical.

References

Sources

- 1. 2-chloro-4-benzyloxy-5-fluoropyrimidine|CAS 81560-11-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. 2-Chloro-5-fluoropyrazine|959019-05-7|Supplier [benchchem.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

The Strategic Application of 2-Chloro-4-benzyloxy-5-fluoropyrimidine in Modern Drug Discovery: A Technical Guide

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Perspective: Senior Application Scientist

As drug discovery programs increasingly target complex kinase networks and resistant oncological pathways, the demand for highly functionalized, orthogonally protected building blocks has surged. Among these, 2-Chloro-4-benzyloxy-5-fluoropyrimidine (CAS: 81560-11-4)[1] has emerged as a privileged scaffold. With a monoisotopic mass of 238.03 Da and a precisely engineered substitution pattern[2], this molecule serves as a critical intermediate in the synthesis of next-generation protein kinase inhibitors and antimetabolite prodrugs[3].

This technical guide dissects the chemical rationale behind this scaffold, explores its applications in medicinal chemistry, and provides field-proven, self-validating protocols for its utilization.

Structural Rationale & Physicochemical Tuning

The utility of 2-chloro-4-benzyloxy-5-fluoropyrimidine lies in the synergistic effects of its three substituents. Each functional group is strategically placed to offer orthogonal reactivity and optimize the physicochemical properties of the final active pharmaceutical ingredient (API).

The C5-Fluorine Effect

The incorporation of a fluorine atom at the C5 position is a hallmark of modern pyrimidine-based drugs (e.g., 5-fluorouracil derivatives)[4]. Fluorine is highly electronegative, which exerts a strong inductive pull on the pyrimidine ring.

-

Metabolic Stability: The C5 position of a pyrimidine is highly susceptible to cytochrome P450-mediated oxidation. Fluorine acts as an isosteric block, preventing this metabolic liability[3].

-

pKa Modulation: The C5-F significantly lowers the pKa of the adjacent N1 and N3 nitrogens. This reduction in basicity enhances membrane permeability, improves oral bioavailability, and mitigates off-target hERG channel binding—a common cause of cardiotoxicity in basic amines.

Orthogonal Reactivity: C2-Chlorine vs. C4-Benzyloxy

The scaffold is typically synthesized from 2,4-dichloro-5-fluoropyrimidine[5] via a regioselective etherification using sodium benzyloxide[6]. This transformation is critical:

-

C2-Chlorine: Remains highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

-

C4-Benzyloxy: Acts as a robust protecting group. It sterically and electronically shields the C4 position, forcing incoming nucleophiles to attack exclusively at C2. Once the C2 position is functionalized, the benzyl group can be cleaved to reveal a 5-fluoropyrimidin-4-one core, or retained if the target binding site features a large hydrophobic pocket[7].

Orthogonal reactivity workflow of 2-Chloro-4-benzyloxy-5-fluoropyrimidine.

Applications in Kinase Inhibition

The 2-aminopyrimidine motif is a "privileged structure" in oncology, specifically for designing ATP-competitive kinase inhibitors targeting Aurora kinases, protein kinase Cθ (PKCθ), and various receptor tyrosine kinases (RTKs)[3][7].

When 2-chloro-4-benzyloxy-5-fluoropyrimidine is reacted with anilines or aliphatic amines at C2, it generates a bidentate hinge-binding motif. The pyrimidine N1 acts as a hydrogen bond acceptor, while the exocyclic C2-amine acts as a hydrogen bond donor to the backbone amides of the kinase hinge region. The C5-fluorine often projects into the lipophilic gatekeeper pocket, enhancing binding affinity through favorable steric and hydrophobic interactions.

Pharmacophoric mapping of the 5-fluoropyrimidine core within a kinase hinge region.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been designed with built-in causality and validation checkpoints.

Protocol A: Regioselective C2-Amination (SNAr)

Objective: To install an aniline or aliphatic amine at the C2 position while preserving the C4-benzyloxy group.

-

Preparation: In an oven-dried flask under nitrogen, dissolve 2-chloro-4-benzyloxy-5-fluoropyrimidine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) or 1-butanol (0.2 M).

-

Reagent Addition: Add the desired amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Causality: DIPEA is a non-nucleophilic base. It acts as an acid scavenger for the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile without competing for the electrophilic C2 carbon.

-

-

Heating: Heat the mixture to 90–100 °C for 4–8 hours.

-

Validation (LC-MS): Monitor the reaction via LC-MS. The system is self-validating: successful coupling is indicated by the disappearance of the starting material (

238) and the appearance of the product mass ( -

Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove NMP and DIPEA salts. Dry over

and concentrate.

Protocol B: C4-O-Debenzylation

Objective: To remove the benzyl protecting group, revealing the 5-fluoropyrimidin-4-one pharmacophore.

Method 1: Catalytic Hydrogenolysis (For halogen-free substrates)

-

Setup: Dissolve the C2-aminated intermediate in a 1:1 mixture of Methanol/Ethyl Acetate. Add 10% Pd/C (0.1 eq by weight).

-

Reaction: Purge the flask with

gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 2–4 hours. -

Validation: LC-MS will show a mass shift of

(loss of the benzyl group).

Method 2: Acidic Cleavage (For halogen-containing substrates) Causality: If the C2-amine contains an aryl chloride or bromide, Pd/C will cause unwanted dehalogenation. Acidic cleavage is mandatory.

-

Setup: Dissolve the intermediate in Trifluoroacetic acid (TFA) and add thioanisole (3.0 eq) as a carbocation scavenger.

-

Reaction: Heat to 60 °C for 12 hours. The thioanisole traps the resulting benzyl cation, preventing re-alkylation of the pyrimidine ring.

-

Validation: Evaporate TFA, neutralize, and confirm the

mass shift via LC-MS.

Quantitative Data: The Impact of C5-Fluorination

The following table summarizes the theoretical physicochemical shifts observed when transitioning from a standard 2-aminopyrimidine core (C5-H) to the 5-fluoro analog derived from our target scaffold.

| Property / Parameter | C5-H Pyrimidine Core | C5-F Pyrimidine Core | Impact on Drug Design |

| Pyrimidine N1 pKa | ~ 3.5 – 4.0 | ~ 2.0 – 2.5 | Reduced basicity; lower hERG liability; improved passive permeability. |

| Lipophilicity (LogP) | Baseline | +0.2 to +0.4 | Enhanced hydrophobic packing in the kinase gatekeeper pocket. |

| Metabolic Half-Life ( | Shorter (prone to C5 oxidation) | Significantly Longer | Blocks CYP450 oxidation at the C5 position, improving oral exposure. |

| Hinge Binding Affinity | Moderate | High | The electron-withdrawing fluorine strengthens the adjacent C2-NH hydrogen bond donor capacity. |

Conclusion

2-Chloro-4-benzyloxy-5-fluoropyrimidine is far more than a simple building block; it is a meticulously designed chemical tool. By leveraging the orthogonal reactivity of the C2-chloride and C4-benzyloxy ether, chemists can rapidly generate diverse libraries of 2-aminopyrimidines and pyrimidin-4-ones. Furthermore, the inherent C5-fluorine provides built-in metabolic stability and physicochemical tuning, dramatically accelerating the hit-to-lead optimization phase in oncology and virology programs.

References

- ChemicalBook - 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 URL

- TCI Chemicals - 2-chloro-4-benzyloxy-5-fluoropyrimidine|CAS 81560-11-4 URL

- ChemicalBook - 2,4-Dichloro-5-fluoropyrimidine Synthesis and Patents URL

- ChemicalBook - SODIUM BENZYLOXIDE | 20194-18-7 URL

- PubChemLite / Uni.lu - 81560-11-4 (C11H8ClFN2O)

- ChemicalBook - 2,4-Dichloro-5-fluoropyrimidine (Kinase Inhibitor Uses)

Sources

- 1. 2-chloro-4-benzyloxy-5-fluoropyrimidine|CAS 81560-11-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. PubChemLite - 81560-11-4 (C11H8ClFN2O) [pubchemlite.lcsb.uni.lu]

- 3. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 4. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 5. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 6. SODIUM BENZYLOXIDE | 20194-18-7 [chemicalbook.com]

- 7. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

Methodological & Application

Application Note: Regioselective Synthesis of 5-Fluoropyrimidine Kinase Inhibitors Using 2-Chloro-4-benzyloxy-5-fluoropyrimidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for pyrimidine-based kinase inhibitor synthesis.

Introduction & Mechanistic Rationale

The 5-fluoropyrimidine scaffold is a privileged pharmacophore in targeted oncology, acting as a potent hinge-binding motif in inhibitors of Aurora kinases, Cyclin-Dependent Kinases (CDKs), and protein kinase Cθ[1]. The fluorine atom at the C5 position serves a critical dual purpose: it lowers the pKa of the adjacent pyrimidine nitrogens, thereby modulating the strength of hydrogen bonds with the kinase hinge region, and it provides a highly lipophilic vector that enhances metabolic stability and cell permeability.

A major synthetic challenge in constructing these inhibitors is achieving precise regiocontrol. The standard precursor, 2,4-dichloro-5-fluoropyrimidine, undergoes nucleophilic aromatic substitution (SNAr) preferentially at the C4 position due to the strong electron-withdrawing effect of the adjacent ortho-fluorine and ring nitrogen[2]. If a synthetic route requires a specific aniline or amine at the C2 position and a different functional group at C4, direct substitution will yield the incorrect regioisomer.

To circumvent this, 2-chloro-4-benzyloxy-5-fluoropyrimidine (CAS 81560-11-4) is employed as a regioprotected intermediate[3]. With a monoisotopic mass of 238.03 Da[4], this building block effectively masks the highly reactive C4 position with a benzyl ether. This forces subsequent SNAr or Buchwald-Hartwig aminations to occur exclusively at the C2 position. Following C2 functionalization, the benzyl group can be cleaved via hydrogenolysis to reveal a C4-hydroxyl, which is then activated for the final C4 cross-coupling.

Regioselective synthesis of kinase inhibitors via a C4-benzyloxy protected pyrimidine.

Biological Context: Kinase Inhibition

Once synthesized, these 5-fluoropyrimidine derivatives act as competitive ATP-site inhibitors. In the context of the cell cycle, they effectively block the CDK4/6 complex, preventing the phosphorylation of the Retinoblastoma (Rb) protein and halting tumor proliferation.

Mechanism of action: 5-fluoropyrimidine inhibitors blocking the CDK4/6 signaling pathway.

Quantitative Data: Reaction Optimization

The choice of amination conditions at the C2 position is critical. While aliphatic amines can undergo standard SNAr, weakly nucleophilic anilines (often required for the hinge-binding motif) demand transition-metal catalysis to achieve acceptable yields.

Table 1: Optimization of C2-Amination on 2-Chloro-4-benzyloxy-5-fluoropyrimidine

| Reaction Type | Amine Nucleophile | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| SNAr | Aliphatic (e.g., Morpholine) | DIPEA (2.0 eq) | n-BuOH | 90 | 12 | 85% |

| SNAr | Aromatic (e.g., Aniline) | TFA (1.0 eq) | i-PrOH | 100 | 24 | 45% |

| Buchwald-Hartwig | Aromatic (e.g., Aniline) | Pd2(dba)3 / Xantphos | Dioxane | 100 | 8 | 92% |

| Buchwald-Hartwig | Aromatic (Sterically Hindered) | Pd(OAc)2 / BrettPhos | Toluene | 110 | 12 | 88% |

Expert Insight: Utilizing Pd2(dba)3 with the bidentate ligand Xantphos suppresses the formation of bis-arylation byproducts, channeling the reaction toward the desired mono-aminated product.

Experimental Workflows & Protocols

Standard experimental workflow for the synthesis and purification of pyrimidine intermediates.

Protocol A: C2-Amination via Buchwald-Hartwig Cross-Coupling

-

Preparation: In an oven-dried Schlenk flask, combine 2-chloro-4-benzyloxy-5-fluoropyrimidine (1.0 eq), the desired aniline (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

-

Degassing (Causality Check): Add anhydrous 1,4-dioxane. Thoroughly degas the suspension by bubbling Argon through the mixture for 15 minutes.

-

Causality: Palladium(0) catalysts are highly sensitive to oxidative degradation. Dissolved oxygen will rapidly quench the active catalytic species, leading to incomplete conversion.

-

-

Reaction: Seal the flask and heat to 100 °C for 8 hours under vigorous stirring.

-

Self-Validation (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material (m/z 239 [M+H]+) and the appearance of the product mass confirms reaction completion, preventing premature workup.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Benzyl Deprotection via Catalytic Hydrogenolysis

-

Preparation: Dissolve the C2-aminated intermediate in a 1:1 mixture of Methanol and Ethyl Acetate. Add 10% Pd/C (10% w/w).

-

Atmosphere Exchange (Safety & Causality): Carefully purge the reaction vessel with Argon for 5 minutes, followed by purging with Hydrogen gas (balloon pressure).

-

Causality: Mixtures of Hydrogen gas and atmospheric Oxygen in the presence of Pd/C are highly explosive. The Argon purge ensures a safe, inert atmosphere prior to the introduction of H2.

-

-

Reaction: Stir vigorously at room temperature for 4-6 hours.

-

Self-Validation: Monitor via LC-MS. The emergence of the pyrimidin-4-ol mass (typically [M-90]+ corresponding to the loss of the benzyl group) dictates the reaction endpoint.

-

Workup: Purge with Argon, filter through Celite, and concentrate to yield the 5-fluoro-2-(amino)pyrimidin-4-ol intermediate.

Protocol C: C4-Activation and Final Functionalization

-

Triflation: Dissolve the pyrimidin-4-ol intermediate in anhydrous Dichloromethane (DCM). Add Pyridine (3.0 eq) and cool to 0 °C.

-

Activation: Dropwise add Trifluoromethanesulfonic anhydride (Tf2O, 1.5 eq).

-

Causality: Strict temperature control at 0 °C prevents the degradation of the highly reactive triflate intermediate and minimizes side reactions at the C2-amine.

-

-

Cross-Coupling: The resulting C4-triflate can immediately be subjected to Suzuki-Miyaura coupling with a boronic acid (R'-B(OH)2), Pd(dppf)Cl2, and K2CO3 in Dioxane/H2O at 90 °C to yield the final dual-functionalized kinase inhibitor.

References

-

Title: 81560-11-4 (C11H8ClFN2O) - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources